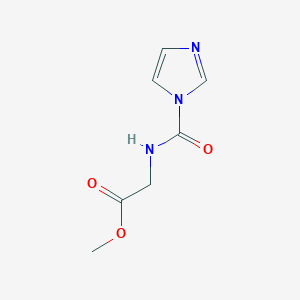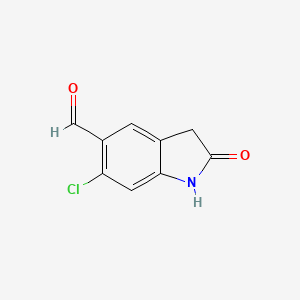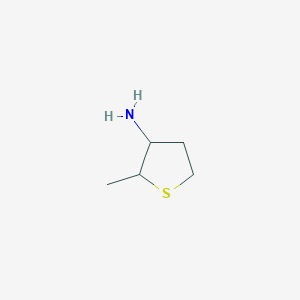![molecular formula C13H14ClN3O2 B13168244 3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro and methyl groups. The final step involves the addition of the prop-2-enoic acid moiety. Reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].
Comparación Con Compuestos Similares
Similar Compounds
- 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid
- 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]but-2-enoic acid
Uniqueness
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of the pyrazolo[3,4-b]pyridine core and the prop-2-enoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H14ClN3O2 |
|---|---|
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
(E)-3-(6-chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-7(2)17-13-10(8(3)16-17)6-9(12(14)15-13)4-5-11(18)19/h4-7H,1-3H3,(H,18,19)/b5-4+ |
Clave InChI |
BLAKTTHLSZPOHM-SNAWJCMRSA-N |
SMILES isomérico |
CC1=NN(C2=C1C=C(C(=N2)Cl)/C=C/C(=O)O)C(C)C |
SMILES canónico |
CC1=NN(C2=C1C=C(C(=N2)Cl)C=CC(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)








![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)


